molecular formula C26H42O4 B122871 Diisononyl phthalate CAS No. 20548-62-3

Diisononyl phthalate

Cat. No. B122871
CAS RN: 20548-62-3
M. Wt: 418.6 g/mol
InChI Key: HBGGXOJOCNVPFY-UHFFFAOYSA-N
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Description

Diisononyl phthalate (DINP) is a phthalate used as a plasticizer, predominantly in the production of flexible polyvinyl chloride (PVC) plastics. It is a complex mixture of nine-carbon branched-chain dialkyl phthalate isomers. DINP is incorporated into PVC to enhance flexibility and workability, making it a key component in a wide array of consumer products, including building materials, toys, and medical devices .

Synthesis Analysis

The synthesis of DINP involves the esterification of phthalic acid with isononyl alcohol. The resulting product is a mixture of different isononyl esters of phthalic acid. The specific synthesis process and conditions, such as catalysts and temperature, are not detailed in the provided papers.

Molecular Structure Analysis

DINP consists of a phthalate (benzene dicarboxylate) core with two esterified isononyl side chains. These side chains are branched and contain nine carbon atoms, which contribute to the plasticizer's properties. The exact structure of DINP can vary due to the presence of multiple isomers .

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving DINP. However, DINP can undergo biodegradation in the environment, primarily through de-esterification and β-oxidation processes. A consortium of saline soil bacteria has been shown to degrade DINP, with identified metabolites including monoisononyl phthalate (MINP), methyl nonyl phthalate, iso-nonanol, and dimethyl phthalate .

Physical and Chemical Properties Analysis

DINP is characterized by its high molecular weight and its ability to soften and increase the flexibility of PVC products. It is noncovalently bonded to the polymer matrix, which allows for potential release and migration from plastic materials. The environmental fate of DINP is a concern due to its widespread use and potential for bioaccumulation .

Analysis of Relevant Papers

  • Reproductive and Developmental Effects : A study on Japanese medaka fish showed that exposure to DINP did not significantly affect reproduction or development at the tested concentration. However, there were changes in testosterone metabolism in male fish and a transient delay in red blood cell pigmentation .

  • Human Exposure Biomarkers : Oxidative metabolites of DINP, such as MCIOP, MOINP, and MHINP, have been identified as major urinary metabolites and are suggested as better biomarkers for human exposure assessment than the traditionally used MINP .

  • Effects on Fetal Testis Development : In utero exposure to DINP in rats caused testicular dysgenesis, affecting fetal Leydig cell function and testis development. This indicates that DINP exposure during pregnancy can have adverse effects on male fetal reproductive health .

  • Fetal Testosterone Production : DINP was found to be less potent than other phthalates in reducing fetal testosterone production and gene expression levels in rat testes, suggesting a lower relative potency for endocrine disruption .

  • Exposure in the U.S. Population : Analysis of urine samples from the U.S. population indicated widespread exposure to DINP, with its metabolites detected in a significant percentage of samples. The study highlighted the importance of selecting adequate biomarkers for exposure assessment .

  • Long-term Exposure Assessment : The levels of DINP metabolites in rat hair were significantly higher in the exposure group compared to the control group, suggesting that hair analysis could be a useful tool for assessing long-term exposure to DINP .

  • Biodegradation by Soil Bacteria : A consortium of saline soil bacteria was capable of degrading DINP, with almost complete biodegradation under optimized conditions. This suggests potential for bioremediation of DINP-contaminated environments .

  • Oxidative Damage and Inflammation : Oral exposure to DINP in mice induced oxidative damage and inflammatory responses in liver and kidney tissues, implicating oxidative stress in DINP-induced toxicity. Co-administration of melatonin showed a protective effect against this toxicity .

  • Environmental Path and Toxicology : DINP's environmental path includes its release and migration from PVC products, leading to environmental contamination. Its toxicological profile is a concern due to potential human health effects, particularly related to reproductive toxicity .

  • Pharmacokinetics in Humanized-Liver Mice : A study using humanized-liver mice provided insights into the pharmacokinetics of DINP and its metabolites, suggesting that a simplified physiologically based pharmacokinetic model could estimate human urinary concentrations of DINP metabolites after ingestion .

Scientific Research Applications

Toxicological Effects and Regulation

DINP has been studied for its toxic effects on experimental animals, revealing dose-dependent impacts on the body and specific organs. Research indicated functional and morphological disorders, changes in cell differentiation, and genetic apparatus alterations. It particularly affected the endocrine and reproductive systems, leading to functional disorders in the thyroid gland and gonads, impacting embryogenesis and post-natal development. This research led to the establishment of a hygienic standard for DINP in polymer materials and medical products (Hrynchak & Sychik, 2020).

Biomonitoring Human Exposure

DINP is part of a group of substances prioritized for human biomonitoring in Europe. Selecting suitable biomarkers, matrices, and analytical methods, including high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been essential in assessing human exposure to chemicals like DINP (Vorkamp et al., 2020).

Induction of Asthma

DINP has been found to induce asthma by suppressing Th1 and enhancing Th2 polarization from naïve CD4+ T cells. It leads to the production of Th2 mediated cytokines and immunoglobulin, contributing to the infiltration of inflammatory cells in asthmatic mice (Hwang et al., 2017).

Impact on Fetal Testis and Reproductive Effects

In utero exposure to DINP causes testicular dysgenesis in rat fetal testis, affecting Leydig cell function and testis development. DINP has shown a dose-dependent increase in fetal Leydig cell aggregation and adverse effects on steroidogenic genes and gonocyte multinucleation (Li et al., 2015).

Effects on Female Reproduction

Exposure to DINP during adulthood disrupts hormones and ovarian folliculogenesis throughout the prime reproductive life of mice. Short-term exposure has long-lasting consequences on ovarian follicles and hormones, persisting even after exposure cessation (Chiang et al., 2020).

Cognitive and Anxiety Induction

DINP exposure in mice leads to cognitive deficits and anxiety, with histopathological alterations in the brain and increased levels of oxidative stress and inflammation. Melatonin administration has been proposed as a protective measure against these adverse effects (Ma et al., 2015).

Biomarker Development for Exposure Assessment

Oxidative metabolites of DINP, such as mono(carboxyisooctyl) phthalate (MCIOP), mono(oxoisononyl) phthalate (MOINP), and mono(hydroxyisononyl) phthalate (MHINP), are considered better biomarkers for assessing human exposure to DINP than traditional markers like monoisononyl phthalate (MINP). These metabolites are found more frequently and in higher concentrations in human urine samples (Silva et al., 2006).

properties

IUPAC Name

bis(7-methyloctyl) benzene-1,2-dicarboxylate
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InChI

InChI=1S/C26H42O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3
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InChI Key

HBGGXOJOCNVPFY-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C
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Molecular Formula

C26H42O4
Record name DI-ISONONYL PHTHALATE
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DSSTOX Substance ID

DTXSID60860420
Record name Bis(7-methyloctyl) phthalate
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Molecular Weight

418.6 g/mol
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Physical Description

Di-isononyl phthalate is an oily colorless liquid with a slight ester odor. Denser than water. Insoluble in water. (USCG, 1999), Liquid; Other Solid, Viscous oily liquid; [ICSC], OILY VISCOUS LIQUID.
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Record name 1,2-Benzenedicarboxylic acid, 1,2-diisononyl ester
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Boiling Point

172 °F at 760 mmHg (USCG, 1999), BP: 252 °C at 5 mm Hg, at 0.7kPa: 244-252 °C
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Flash Point

greater than 200 °F (NTP, 1992), 221 °C c.c.
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Solubility

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), In water, 0.2 mg/L at 20 °C, Soluble in acetone, methanol, benzene, ethyl ether, Solubility in water, g/100ml at 20 °C:
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Density

0.972 g/cu m at 20 °C/20 °C, Relative density (water = 1): 0.98
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Vapor Pressure

0.00000054 [mmHg], 5.4X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C:
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Mechanism of Action

The renal tubular carcinoma observed in male rats exposed to DINP has been attributed to cytotoxicity resulting from accumulation of alpha2u-globulin in the kidney ... Following secretion from the liver, alpha2u-globulin is filtered in the glomerular and slowly hydrolyzed in the proximal tubule. There is a strict requirement that a chemical or a metabolite physically bind to the alpha2u-globulin to produce nephropathy, although covalent, irreversible binding is not required. ... When the chemical-alpha2u-globulin complex is filtered by the kidney, it accumulates in phagolysosomes in the proximal tubule region and produces cytotoxicity, which results in subsequent regenerative hyperplasia ... Female rats, mice, and NBR rats do not accumulate alpha2u-globulin in their kidneys, do not produce nephrotoxicity and regenerative hyperplasia, and do not develop renal tumors following chemical exposure. ... Humans appear to lack this specific protein in the kidney ... Male rat specificity in tumor response, lack of genotoxicity, histopathology findings of cytotoxicity and regeneration, alpha2u-globulin accumulation, and demonstrated cell proliferation strongly support the criteria for demonstrating alpha2u-globulin mechanism /of DINP nephrocarcinogenicity/ ..., The role of the peroxisome proliferator-activated receptor alpha (PPARalpha) in hepatic responses to DINP was investigated in a study with SV 129 PPAR a-null mice ... . Male and female SV 129 PPAR a-null mice (-/-), SV 129 PPARalpha (+/+) and B6C3F1 mice were fed a control diet or a diet containing 8,000 ppm of DINP for 1 or 3 weeks. There was an increase of liver weights in male and female of the SV 129 PPARalpha (+/+) and B6C3F1 mice exposed for one week, whereas this increase was abolished in the 1-week treated SV 129 PPAR a-null (-/-) mice. Western blot analysis of liver protein extracts revealed that acyl-CoA oxidase and CYTP450 4a proteins were induced in PPARalpha (+/+) but not in PPARalpha (-/-) female mice after 3-week exposure. It was also demonstrated that some genes involved in drug metabolism and protein trafficking were altered in liver of female PPARalpha (+/+) mice but not in PPARalpha (-/-) mice. These data support the hypothesis that DINP like DEHP ... or other peroxisome proliferators induces liver effects through a PPARalpha-dependent mechanism.
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Impurities

Phthalates are produced with a high degree of purity (> 99.5%), in terms of ester content. Trace impurities have been summarised from producers' data ... i-nonanol ca 0.04%, isononylbenzoate ca 0.03%, n-butylisononyl phthalate ca 0.1%, Water 0.02 - 0.03% ... Bisphenol-A may be included upon request by customer /From table/
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Product Name

Diisononyl phthalate

Color/Form

Colorless liquid

CAS RN

28553-12-0, 68515-48-0, 20548-62-3
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Record name 1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich
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Melting Point

-48 °C, -43 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,010
Citations
R Benson - Regulatory Toxicology and Pharmacology, 2009 - Elsevier
… There is no IRIS file for diisobutyl phthalate, dipentyl phthalate, or diisononyl phthalate and … for diisononyl phthalate are summarized in Table 10. The data for diisononyl phthalate are …
Number of citations: 192 www.sciencedirect.com
G Saravanabhavan, J Murray - Journal of Environmental and Public …, 2012 - hindawi.com
High molecular-weight phthalates, such as diisononyl phthalate (DINP), and diisodecyl phthalate (DIDP), are widely used as plasticizers in the manufacturing of polymers and consumer …
Number of citations: 62 www.hindawi.com
BR Hannas, CS Lambright, J Furr… - Toxicological …, 2011 - academic.oup.com
… We determined that diisobutyl phthalate (DIBP) and diisoheptyl phthalate (DIHP) reduced fetal testicular T production with similar potency to DEHP, whereas diisononyl phthalate (DINP) …
Number of citations: 234 academic.oup.com
AW Lington, MG Bird, RT Plutnick… - … and applied toxicology, 1997 - Elsevier
Groups of 110 Fischer 344 rats/sex were fed diisononyl phthalate (DINP) at dietary levels of 0, 0.03, 0.3, and 0.6 wt% for periods up to 2 years. Interim sacrifices of 10 predesignated rats/…
Number of citations: 95 www.sciencedirect.com
J Boberg, S Christiansen, M Axelstad, TS Kledal… - Reproductive …, 2011 - Elsevier
Diisononyl phthalate (DINP) is a plasticizer abundantly used in consumer products as a substitute for other plasticizers prohibited in certain products due to reproductive toxicity. As anti-…
Number of citations: 186 www.sciencedirect.com
MA Babich, SB Chen, MA Greene, CT Kiss… - Regulatory Toxicology …, 2004 - Elsevier
Dialkyl phthalates are plasticizers used in household products made from polyvinyl chloride (PVC). Diisononyl phthalate (DINP) is the principal phthalate in soft plastic toys. Because …
Number of citations: 104 www.sciencedirect.com
E Koike, R Yanagisawa, K Sadakane… - Environmental …, 2010 - ehp.niehs.nih.gov
Background Diisononyl phthalate (DINP), a principal plasticizer in many polyvinyl chloride products, has been shown to have an adjuvant effect on immunoglobulin (Ig) production in …
Number of citations: 73 ehp.niehs.nih.gov
MJ Silva, JA Reidy, JL Preau Jr… - Environmental …, 2006 - ehp.niehs.nih.gov
… Diisononyl phthalate (DINP) is a complex mixture of predominantly nine-carbon branched-chain … Diisononyl phthalate (DINP) is a complex mixture of branched-chain dialkyl phthalate …
Number of citations: 97 ehp.niehs.nih.gov
S Santangeli, F Maradonna, M Zanardini… - Environmental …, 2017 - Elsevier
Di-isononyl phthalate (DiNP) is a high molecular weight phthalate commonly used as a plasticizer. It was introduced as a replacement for bis (2-ethylhexyl) phthalate (DEHP) which is …
Number of citations: 61 www.sciencedirect.com
YH Hwang, MJ Paik, ST Yee - Toxicology letters, 2017 - Elsevier
Diisononyl phthalate (DINP), a member of the phthalate family, is used to plasticize polyvinyl chloride (PVC). This chemical is known to enhance airway inflammation in the OVA-…
Number of citations: 57 www.sciencedirect.com

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